Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
High-Purity Intermediate for Benzoxaborole Therapeutics [1][2][3]
Executive Summary
This technical guide profiles 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8), a critical synthetic intermediate in the manufacturing of Crisaborole (AN2728), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.[3]
This document moves beyond basic physical properties to analyze the molecule’s role in boron-based drug discovery, specifically focusing on the chemoselective reduction required to generate it and the metallation-borylation logic that follows.
Physicochemical Specifications
Molecular Identity
The target molecule is a bi-aryl ether characterized by three distinct functional handles: a nitrile group (electron-withdrawing), a bromine atom (handle for metallation), and a hydroxymethyl group (precursor to the oxaborole ring).
| Property | Specification |
| IUPAC Name | 4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile |
| CAS Number | 906673-45-8 |
| Molecular Formula | C₁₄H₁₀BrNO₂ |
| Exact Mass | 302.9895 Da |
| Molecular Weight | 304.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water |
Precise Molecular Weight Calculation
To ensure stoichiometric accuracy in process chemistry, the molecular weight is calculated using standard IUPAC atomic weights:
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Carbon (14 × 12.011): 168.154
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Hydrogen (10 × 1.008): 10.080
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Bromine (1 × 79.904): 79.904
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Nitrogen (1 × 14.007): 14.007
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Oxygen (2 × 15.999): 31.998
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Total: 304.143 g/mol
Synthetic Utility & Mechanism
The strategic value of this molecule lies in its specific geometry. The bromine atom is positioned ortho to the hydroxymethyl group. This arrangement is non-negotiable for the subsequent formation of the benzoxaborole ring system found in Crisaborole.
The "Boron-Switch" Mechanism
The synthesis of Crisaborole hinges on converting this intermediate into a boronic acid derivative which then spontaneously cyclizes.
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Precursor: The target alcohol (Intermediate 3) is protected (e.g., THP ether).
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Lithiation: The bromine is exchanged for Lithium (Li-Halogen exchange).
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Capture: The aryl-lithium species attacks a borate ester (e.g., Trimethyl borate).
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Cyclization: Acidic workup removes the protecting group; the alcohol oxygen attacks the boron center, closing the 5-membered oxaborole ring.
Synthetic Pathway Diagram
The following diagram illustrates the upstream generation of the target and its downstream conversion to the API.
Caption: Synthetic lineage from raw materials to Crisaborole, highlighting the target molecule as the critical reduction product.
Process Chemistry: Synthesis Protocol
The most robust method for generating 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is the chemoselective reduction of its aldehyde precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile .
Experimental Rationale
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Reagent Selection (NaBH₄): Sodium borohydride is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is too aggressive and poses a high risk of reducing the nitrile (CN) group to an amine. NaBH₄ selectively reduces the aldehyde to the alcohol while leaving the nitrile and aryl-bromide intact.
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Solvent System (Methanol): Methanol is the optimal solvent for NaBH₄ reductions, solubilizing the aldehyde while moderating the hydride release.
Step-by-Step Protocol
Scale: 100g Input Basis
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Preparation: Charge a reaction vessel with 4-(4-bromo-3-formylphenoxy)benzonitrile (100 g, 0.33 mol) and Methanol (500 mL).
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Cooling: Cool the suspension to 0–5°C . Critical: Exothermic control is required during hydride addition.
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Addition: Add Sodium Borohydride (6.25 g, 0.165 mol, 0.5 eq) portion-wise over 30 minutes. Maintain internal temperature <10°C.
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Note: Theoretically 0.25 eq of BH₄⁻ is needed, but 0.5 eq ensures completion.
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-
Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours.
-
IPC (In-Process Control): Monitor by TLC or HPLC. Target: <0.5% starting aldehyde.
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-
Quench: Slowly add Water (500 mL) to quench excess hydride.
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Isolation: The product typically precipitates upon water addition. Stir for 1 hour to granulate the solid.
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Filtration: Filter the white solid and wash with water (2 x 100 mL) to remove inorganic salts (sodium borates).
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Drying: Dry in a vacuum oven at 45°C for 12 hours.
Workup Logic Diagram
Caption: Isolation workflow emphasizing the solubility difference between the organic target and inorganic byproducts.
Analytical Characterization
To validate the identity and purity of the synthesized material, the following criteria must be met.
HPLC Purity Profile
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm).
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Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).
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Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Nitrile absorption).
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Retention Time Logic: The target alcohol is more polar than the aldehyde precursor, so it will typically elute earlier than the starting material in a reverse-phase system.
Mass Spectrometry (MS)
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Ionization: ESI+ or APCI.
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Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinct 1:1 doublet signal.
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M+ (⁷⁹Br): ~304
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M+2 (⁸¹Br): ~306
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Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Aromatic Region (6.9 - 7.9 ppm): Signals corresponding to the 7 aromatic protons.
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Hydroxymethyl Group:
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δ ~4.5 ppm (Doublet): The benzylic -CH ₂- protons.
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δ ~5.4 ppm (Triplet): The hydroxyl -OH proton (couples with CH₂). Note: This coupling disappears if D₂O exchange is performed.
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References
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Akama, T., et al. (2009).[4] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1][4] Link
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Baker, S. J., et al. (Anacor Pharmaceuticals, Inc.).[4] (2011). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent 8,039,451.[5][6] Link
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Li, P., et al. (2018).[4] Crisaborole production process.[3][4][5][6][7] WO Patent 2018/150327.[4] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11976039, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from PubChem.[8][9][10][11] Link
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